molecular formula C8H12N2 B1313066 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine CAS No. 5768-55-8

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No. B1313066
CAS RN: 5768-55-8
M. Wt: 136.19 g/mol
InChI Key: MBVCARRYXQUTLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized in 58–85% yields via the reaction of 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents .


Molecular Structure Analysis

The InChI code for “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” is 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound can react with various alkylating reagents to form a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts .


Physical And Chemical Properties Analysis

The molecular weight of “this compound-3-sulphonyl chloride” is 234.71 . The compound is characterized by its InChI code 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, including derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, were synthesized and found to exhibit significant antibacterial and antifungal activity. These compounds, synthesized with yields of 58–85%, displayed broad activity against various microbes such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).

Antiviral Activity

The derivatives of 5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, related to this compound, showed considerable antiviral activity against the Flu A H1N1 California/07/2009 virus. This study involved the synthesis and structural confirmation of these compounds and demonstrated their efficacy in antiviral applications (Demchenko et al., 2019).

Antispasmodic Properties

Imidazo[1,2-a]azepine derivatives were evaluated for their antispasmodic activity on isolated strips of urinary bladder from female rats. These compounds were found to reduce the basal tone of bladder stripes, indicating potential applications in treating conditions involving bladder spasms (Gerashchenko & Mokhort, 2014).

Potential in Central Nervous System Diseases

New tricyclic imidazotriazepine derivatives, which have a close structural relationship to 5H-imidazo[1,2-a]azepine, were synthesized for potential application in central nervous system diseases. This synthesis was based on their structural similarity to known tricyclic derivatives with anticonvulsant activity (Földesi et al., 2017).

Anticancer Activities

Several analogs of ageladine A, including 2-aminoimidazo[4,5-c]azepines (related to this compound), were synthesized and evaluated for theiranticancer effects against various human cancer cell lines. It was found that compounds with the aromatic azepine core showed significant anticancer activity, indicating the potential of these compounds in cancer therapy (Ma et al., 2010).

Application in Synthesis of Complex Heterocycles

The synthesis of this compound has been critical in the development of novel, complex heterocyclic compounds. These syntheses have contributed to advancements in medicinal chemistry and the creation of new potential therapeutic agents (Albright & Du, 2000).

Synthesis and Study in Material Science

Imidazopyridines, closely related to imidazo[1,2-a]azepines, have been synthesized from readily available chemicals due to their wide applications in medicinal chemistry and material science. These compounds serve as "drug prejudice" scaffolds, highlighting their versatility in various chemical applications (Bagdi et al., 2015).

Future Directions

The future directions for “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine” could involve further exploration of its potential biological activities, given that some of its derivatives have shown antibacterial and antifungal activity . More research could also be conducted to explore its potential applications in other fields.

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCARRYXQUTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CN2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437403
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5768-55-8
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been investigated for derivatives of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine?

A1: Research has primarily focused on the antimicrobial and antiviral properties of this compound derivatives. Specifically:

  • Antibacterial and Antifungal Activity: A series of 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts demonstrated activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, as well as the fungus Cryptococcus neoformans. []
  • Antiviral Activity: Derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, structurally related to this compound, exhibited potent antiviral activity against the influenza A H1N1 virus. []

Q2: How does the structure of this compound derivatives relate to their biological activity?

A2: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, some observations can be made:

  • Quaternization: The introduction of a quaternary ammonium moiety in the 3-aryl-5H-imidazo[1,2-a]azepine scaffold appears to be crucial for enhancing antimicrobial activity. []
  • Aryl Substitutions: The presence and nature of substituents on the aryl ring at the 3-position of the imidazo[1,2-a]azepine core likely influence the potency and selectivity profile against different microbial strains. []
  • Derivatization of the Carboxylic Acid Group: Modifications to the carboxylic acid moiety in the 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid scaffold, such as the introduction of (thio)amide groups, appear to impact antiviral activity. []

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